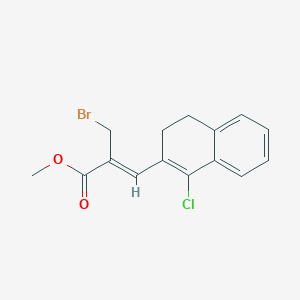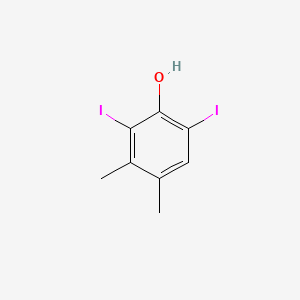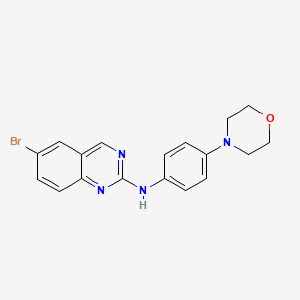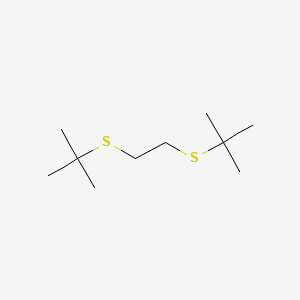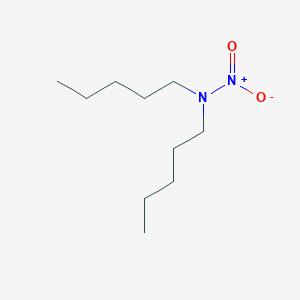
1-Pentanamine, N-nitro-N-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanamine, N-nitro-N-pentyl- is an organic compound with the molecular formula C10H23N It is a derivative of pentanamine, where the nitrogen atom is substituted with a nitro group and an additional pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanamine, N-nitro-N-pentyl- typically involves the nitration of N-pentylpentanamine. The reaction can be carried out using nitric acid in the presence of a suitable solvent. The reaction conditions, such as temperature and concentration of reagents, need to be carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-Pentanamine, N-nitro-N-pentyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Pentanamine, N-nitro-N-pentyl- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of N-pentylpentanamine.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
1-Pentanamine, N-nitro-N-pentyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pentanamine, N-nitro-N-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions. The pentyl groups provide hydrophobic interactions, affecting the compound’s solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Pentanamine: A simpler amine without the nitro and additional pentyl groups.
N-Pentylpentanamine: Lacks the nitro group but has similar structural features.
Nitroalkanes: Compounds with nitro groups attached to alkyl chains.
Uniqueness
1-Pentanamine, N-nitro-N-pentyl- is unique due to the presence of both a nitro group and an additional pentyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
54889-52-0 |
|---|---|
Molecular Formula |
C10H22N2O2 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
N,N-dipentylnitramide |
InChI |
InChI=1S/C10H22N2O2/c1-3-5-7-9-11(12(13)14)10-8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
JSSQVNXFTUVYDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B13939974.png)
![2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole](/img/structure/B13939983.png)

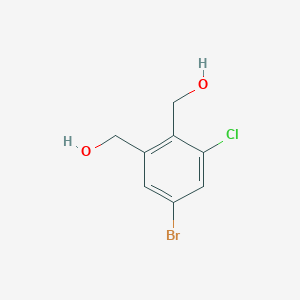
![2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B13940004.png)
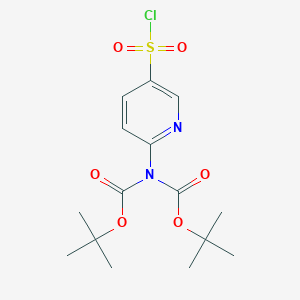
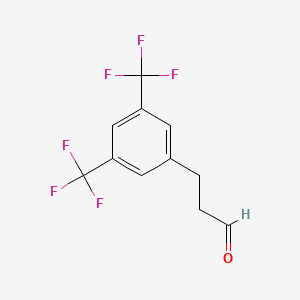

![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13940036.png)
